molecular formula C11H15NO2 B12937543 (R)-Methyl 2-(4-(1-aminoethyl)phenyl)acetate

(R)-Methyl 2-(4-(1-aminoethyl)phenyl)acetate

Cat. No.: B12937543
M. Wt: 193.24 g/mol
InChI Key: PSNQMTKORXKFBW-MRVPVSSYSA-N
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Description

®-Methyl 2-(4-(1-aminoethyl)phenyl)acetate is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a methyl ester group and an aminoethyl substituent on a phenyl ring. The presence of the chiral center makes it an interesting subject for research in stereochemistry and its applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-(4-(1-aminoethyl)phenyl)acetate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The aminoethyl group can be introduced through a reductive amination process, where the corresponding ketone is reacted with an amine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of chiral catalysts or chiral auxiliaries can help in achieving the desired enantiomeric excess. Advanced purification techniques such as chromatography and crystallization are employed to isolate the pure ®-enantiomer.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 2-(4-(1-aminoethyl)phenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration and halogens for halogenation.

Major Products Formed

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-Methyl 2-(4-(1-aminoethyl)phenyl)acetate is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemical effects in various reactions.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving chiral centers. It serves as a model compound for understanding the behavior of chiral drugs and their interactions with biological targets.

Medicine

In medicine, ®-Methyl 2-(4-(1-aminoethyl)phenyl)acetate has potential applications in the development of new pharmaceuticals. Its chiral nature makes it a candidate for the synthesis of enantiomerically pure drugs, which can have different pharmacological effects compared to their racemic mixtures.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials with specific chiral properties.

Mechanism of Action

The mechanism of action of ®-Methyl 2-(4-(1-aminoethyl)phenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral center plays a crucial role in determining the binding affinity and specificity of the compound. The aminoethyl group can form hydrogen bonds with target molecules, while the ester group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-Methyl 2-(4-(1-aminoethyl)phenyl)acetate: The enantiomer of the compound, which may have different biological activities.

    Phenethylamine derivatives: Compounds with similar aminoethyl groups but different substituents on the phenyl ring.

    Methyl esters of other aromatic acids: Compounds with similar ester groups but different aromatic cores.

Uniqueness

®-Methyl 2-(4-(1-aminoethyl)phenyl)acetate is unique due to its specific chiral center and the combination of functional groups. This uniqueness allows it to interact with biological targets in a stereospecific manner, making it valuable for research in stereochemistry and chiral drug development.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl 2-[4-[(1R)-1-aminoethyl]phenyl]acetate

InChI

InChI=1S/C11H15NO2/c1-8(12)10-5-3-9(4-6-10)7-11(13)14-2/h3-6,8H,7,12H2,1-2H3/t8-/m1/s1

InChI Key

PSNQMTKORXKFBW-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)CC(=O)OC)N

Canonical SMILES

CC(C1=CC=C(C=C1)CC(=O)OC)N

Origin of Product

United States

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